molecular formula C15H14BrF3N4O3 B10963350 [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10963350
M. Wt: 435.20 g/mol
InChI Key: KFDLBBXKDPSYSO-UHFFFAOYSA-N
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Description

[4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a piperazine ring substituted with a furylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole ring through a carbonyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group linking the pyrazole and piperazine rings.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution of the bromine atom can result in various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: This compound shares the bromine and trifluoromethyl groups but has a different core structure.

    5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Similar in having bromine and trifluoromethyl groups but differs in the ring structure.

Uniqueness

The uniqueness of [4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H14BrF3N4O3

Molecular Weight

435.20 g/mol

IUPAC Name

[4-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H14BrF3N4O3/c1-21-12(15(17,18)19)10(16)11(20-21)14(25)23-6-4-22(5-7-23)13(24)9-3-2-8-26-9/h2-3,8H,4-7H2,1H3

InChI Key

KFDLBBXKDPSYSO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br)C(F)(F)F

Origin of Product

United States

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